2,6-Bis(trifluoromethyl)isonicotinaldehyde
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Overview
Description
2,6-Bis(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H3F6NO and a molecular weight of 243.11 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the isonicotinaldehyde structure. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis .
Chemical Reactions Analysis
2,6-Bis(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)isonicotinaldehyde is primarily related to its chemical reactivity. The presence of trifluoromethyl groups enhances its electrophilic properties, making it a versatile intermediate in various chemical reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
2,6-Bis(trifluoromethyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2,6-Difluorobenzaldehyde: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
2,6-Dimethylbenzaldehyde: Features methyl groups, which significantly alter its chemical properties compared to trifluoromethyl derivatives.
The uniqueness of this compound lies in the presence of trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H3F6NO |
---|---|
Molecular Weight |
243.11 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-3H |
InChI Key |
IRBBPQFYHPWCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Origin of Product |
United States |
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